Differentiated Steric Bulk: Quantified Cone Angle Comparison with N-Methylimidazole and Pyridine
1,5,6-Trimethylbenzimidazole (Me3Bzm) exerts a greater steric influence than N-methylimidazole (N-MeImd) or pyridine (py) when coordinated as an axial ligand in organocobalt B12 models. This is evidenced by the sum of the four cis N-Co-N bond angles involving the ligating atom, a direct measure of the upward bending of the equatorial ligand plane to accommodate the axial ligand's bulk. For the Me3Bzm complex, this sum of angles is significantly larger, indicating that it forces a greater distortion of the coordination sphere than the smaller comparators [1].
| Evidence Dimension | Sum of four cis N-Co-N bond angles (deg) |
|---|---|
| Target Compound Data | ~23° more than in related imine/oxime-type models |
| Comparator Or Baseline | N-methylimidazole (N-MeImd) and pyridine (py) complexes |
| Quantified Difference | The sum of angles for Me3Bzm is significantly larger, leading to an N(5)-Co-N(2) angle of 111°. |
| Conditions | X-ray crystallography of [LCo(N-CH2-CHEL)]X complexes (L = Me3Bzm, N-MeImd, py). |
Why This Matters
This confirms that Me3Bzm's steric profile is quantitatively distinct, making it the required ligand for studies where spatial constraints around the metal center are critical.
- [1] Randaccio, L.; Geremia, S.; Zangrando, E.; Ebert, C. Inorg. Chem. 1997, 36, 18, 3854–3861. View Source
